
2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with acetyl and pent-4-enoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the aldol condensation of cyclohexanone with acetylacetone, followed by the addition of pent-4-enoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles like Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclohexanones
Aplicaciones Científicas De Investigación
2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the presence of the pent-4-enoyl group may facilitate interactions with lipid membranes, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylcyclohexanone: Lacks the pent-4-enoyl group, making it less reactive in certain chemical reactions.
2-Acetyl-1-cyclohexanone: Similar structure but different substitution pattern, leading to distinct chemical properties.
Acetylcyclohexanone: A simpler compound with fewer functional groups, used in different applications.
Uniqueness
2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one is unique due to the presence of both acetyl and pent-4-enoyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
71687-25-7 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-acetyl-2-pent-4-enoylcyclohexan-1-one |
InChI |
InChI=1S/C13H18O3/c1-3-4-7-11(15)13(10(2)14)9-6-5-8-12(13)16/h3H,1,4-9H2,2H3 |
Clave InChI |
GTKSQYIIHXZUDY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCCCC1=O)C(=O)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate](/img/structure/B14475562.png)

![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)

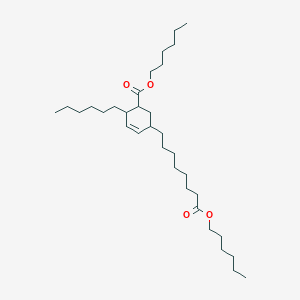
![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
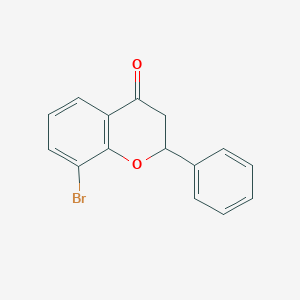
![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
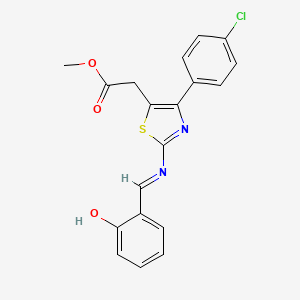
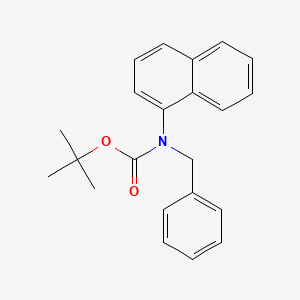

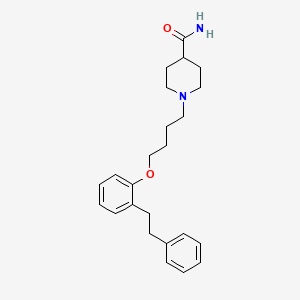
![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)

